molecular formula C9H6ClNO2S2 B2700293 2-Phenyl-1,3-thiazole-5-sulfonyl chloride CAS No. 2137903-79-6

2-Phenyl-1,3-thiazole-5-sulfonyl chloride

Cat. No. B2700293
CAS RN: 2137903-79-6
M. Wt: 259.72
InChI Key: DEKPEEKDKYZSGI-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 2137903-79-6 . It has a molecular weight of 259.74 and is usually in the form of a powder .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Phenyl-1,3-thiazole-5-sulfonyl chloride”, involves several methods. One method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is represented by the formula C9H6ClNO2S2 .


Chemical Reactions Analysis

Thiazole derivatives, including “2-Phenyl-1,3-thiazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .


Physical And Chemical Properties Analysis

“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is a powder . It has a molecular weight of 259.74 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including 2-Phenyl-1,3-thiazole-5-sulfonyl chloride, have been found to act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases and conditions.

Analgesic and Anti-inflammatory Applications

Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .

Antiviral Applications

Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of various viral infections.

Diuretic Applications

Thiazole derivatives can act as diuretics , which increase the amount of water and salt expelled from the body as urine. This can be beneficial in treating conditions like high blood pressure and certain types of heart disease.

Neuroprotective Applications

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Applications

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This makes them potentially useful in the treatment of various types of cancer. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .

Anticonvulsant Applications

Thiazole derivatives have been found to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.

Safety and Hazards

“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future directions for “2-Phenyl-1,3-thiazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new compounds with potential applications in various fields .

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs, including the antitumor drugs bleomycin and dasatinib . Thiazoles can act as inhibitors of various enzymes and receptors in the body, which can lead to a wide range of biological effects .

Sulfonyl chlorides

, on the other hand, are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a chlorine atom. Sulfonyl chlorides are commonly used in organic chemistry as a source of sulfonyl groups. They can react with amines to form sulfonamides, which are a class of compounds that have been used as antibiotics .

properties

IUPAC Name

2-phenyl-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPEEKDKYZSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazole-5-sulfonyl chloride

CAS RN

2137903-79-6
Record name 2-phenyl-1,3-thiazole-5-sulfonyl chloride
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